Cas no 904236-46-0 (2-1-(2-Naphthyl)ethylbenzoic Acid)
2-1-(2-Naphthyl)ethylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[1-(2-NAPHTHYL)ETHYL]BENZOIC ACID
- 2-(1-naphthalen-2-ylethyl)benzoic acid
- starbld0005294
- NSC-135907
- 2-(1-(Naphthalen-2-yl)ethyl)benzoic acid
- 2-[1-(NAPHTHALEN-2-YL)ETHYL]BENZOIC ACID
- MLS002920325
- NSC135907
- DTXSID30300308
- SMR001797920
- FT-0672625
- 904236-46-0
- CHEMBL2362506
- 2-1-(2-Naphthyl)ethylbenzoic Acid
-
- Inchi: 1S/C19H16O2/c1-13(17-8-4-5-9-18(17)19(20)21)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3,(H,20,21)
- InChI Key: VGPUVBCHZSXLPG-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C(C)C1C=CC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 276.11500
- Monoisotopic Mass: 276.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 160-162°C
- PSA: 37.30000
- LogP: 4.68980
2-1-(2-Naphthyl)ethylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N372050-500mg |
2-[1-(2-Naphthyl)ethyl]benzoic Acid |
904236-46-0 | 500mg |
$ 81.00 | 2023-09-06 | ||
| TRC | N372050-1g |
2-[1-(2-Naphthyl)ethyl]benzoic Acid |
904236-46-0 | 1g |
$ 150.00 | 2023-09-06 | ||
| TRC | N372050-2g |
2-[1-(2-Naphthyl)ethyl]benzoic Acid |
904236-46-0 | 2g |
$ 265.00 | 2023-09-06 | ||
| TRC | N372050-5g |
2-[1-(2-Naphthyl)ethyl]benzoic Acid |
904236-46-0 | 5g |
$494.00 | 2023-05-17 | ||
| TRC | N372050-10g |
2-[1-(2-Naphthyl)ethyl]benzoic Acid |
904236-46-0 | 10g |
$896.00 | 2023-05-17 |
2-1-(2-Naphthyl)ethylbenzoic Acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-1-(2-Naphthyl)ethylbenzoic Acid
Introduction to 2-1-(2-Naphthyl)ethylbenzoic Acid (CAS No. 904236-46-0)
2-1-(2-Naphthyl)ethylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 904236-46-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic structure, combines a benzoic acid moiety with a naphthyl-substituted ethyl group, making it a versatile intermediate in the development of novel therapeutic agents. The unique structural features of 2-1-(2-Naphthyl)ethylbenzoic acid position it as a promising candidate for further exploration in drug discovery, particularly in the modulation of biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.
The molecular framework of 2-1-(2-Naphthyl)ethylbenzoic acid consists of a benzoic acid core substituted with an ethyl chain that is further functionalized with a naphthalene ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in designing molecules with enhanced binding affinity and selectivity. The presence of the naphthalene moiety, known for its ability to engage in π-stacking interactions with biological targets, suggests potential applications in the development of kinase inhibitors and other small-molecule modulators.
In recent years, there has been a surge in research focused on identifying and synthesizing novel compounds that can interact with biological targets in unique ways. 2-1-(2-Naphthyl)ethylbenzoic acid has emerged as a compound of interest due to its structural complexity and potential biological activity. Studies have begun to explore its interactions with various enzymes and receptors, particularly those implicated in chronic diseases. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
The synthesis of 2-1-(2-Naphthyl)ethylbenzoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include the Friedel-Crafts alkylation to introduce the ethyl group onto the naphthalene ring, followed by esterification or direct functionalization to incorporate the benzoic acid moiety. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled more efficient routes to this compound, reducing the number of synthetic steps and improving overall efficiency.
One of the most compelling aspects of 2-1-(2-Naphthyl)ethylbenzoic acid is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within its molecular structure, researchers can gain insights into how different chemical moieties influence biological activity. This approach has been instrumental in the development of several classes of drugs that target specific disease pathways. The aromatic system of 2-1-(2-Naphthyl)ethylbenzoic acid, with its ability to form multiple hydrogen bonds and engage in hydrophobic interactions, offers a rich platform for such investigations.
Recent preclinical studies have begun to unravel the pharmacological profile of 2-1-(2-Naphthyl)ethylbenzoic acid. In cell-based assays, this compound has demonstrated modest inhibitory effects on certain inflammatory mediators, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its interaction with mitochondrial enzymes has been explored, indicating possible roles in modulating energy metabolism and oxidative stress—key factors in aging-related diseases.
The chemical stability and solubility profile of 2-1-(2-Naphthyl)ethylbenzoic acid are also areas of active investigation. Understanding these properties is crucial for formulating effective drug candidates that can be delivered orally or through other routes. Preliminary data suggest that this compound exhibits good stability under standard storage conditions but may require solubilizing agents for parenteral administration. Efforts are ongoing to optimize formulations that enhance bioavailability while maintaining chemical integrity.
As research into 2-1-(2-Naphthyl)ethylbenzoic acid progresses, collaboration between synthetic chemists and biologists will be essential for translating laboratory findings into clinical applications. The integration of high-throughput screening technologies with computational modeling will accelerate the discovery process by rapidly identifying derivatives with improved pharmacological properties. Furthermore, advances in biocatalysis may offer sustainable routes to large-scale production of this compound, reducing environmental impact and costs associated with traditional synthetic methods.
The future prospects for 2-1-(2-Naphthyl)ethylbenzoic acid are promising, given its unique structural features and potential therapeutic applications. Continued research will likely uncover new biological functions and expand its utility beyond current hypotheses. As our understanding of disease mechanisms evolves, compounds like 904236-46-0 will play an increasingly important role in developing next-generation therapeutics that address complex pathological conditions more effectively than existing treatments.
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